molecular formula C11H11ClN2O2S B3430059 7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 796067-60-2

7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No. B3430059
M. Wt: 270.74 g/mol
InChI Key: KASQBQLEEVMCNZ-UHFFFAOYSA-N
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Description

7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a chemical compound that belongs to the class of quinazolinone derivatives. This compound has shown potential in various scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, including tyrosine kinases and topoisomerases. These enzymes play a crucial role in cell growth and division, and their inhibition can lead to the suppression of tumor growth and proliferation.

Biochemical And Physiological Effects

7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit the growth of cancer cells. It has also been reported to have anti-inflammatory and neuroprotective effects.

Advantages And Limitations For Lab Experiments

One of the significant advantages of using 7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one in lab experiments is its unique chemical properties. This compound has shown potential as a lead compound for the development of new drugs, and its synthesis method is relatively simple and straightforward. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are required to determine the safe dosage and administration of this compound.

Future Directions

There are several future directions for the research on 7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. One of the most significant directions is the development of new drugs based on this compound. Further studies are required to determine the efficacy and safety of these drugs. Another direction is the investigation of the mechanism of action of this compound. Understanding the mechanism of action can lead to the development of more potent and selective drugs. Additionally, the potential use of this compound in the treatment of neurodegenerative disorders and other diseases requires further investigation.

Scientific Research Applications

7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has shown potential as a lead compound for the development of new drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

7-chloro-3-(2-hydroxypropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-6(15)5-14-10(16)8-3-2-7(12)4-9(8)13-11(14)17/h2-4,6,15H,5H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KASQBQLEEVMCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C(=O)C2=C(C=C(C=C2)Cl)NC1=S)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301156796
Record name 7-Chloro-2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-(2-hydroxypropyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

CAS RN

796067-60-2
Record name 7-Chloro-2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=796067-60-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2,3-dihydro-3-(2-hydroxypropyl)-2-thioxo-4(1H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301156796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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